1-Benzyl-3-phenacylimidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-phenacylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C18H16N2O3.
Preparation Methods
The synthesis of 1-Benzyl-3-phenacylimidazolidine-2,4,5-trione typically involves the reaction of benzylamine with phenacyl bromide in the presence of a base, followed by cyclization with urea or its derivatives. The reaction conditions often include solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-3-phenacylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-phenacylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenacylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cholinergic enzymes, which play a crucial role in neurotransmission. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its effects .
Comparison with Similar Compounds
1-Benzyl-3-phenacylimidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones, such as:
1,3-Diphenylimidazolidine-2,4,5-trione: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1-Methylimidazolidine-2,4,5-trione: Another related compound with distinct chemical behavior due to the presence of a methyl group instead of benzyl or phenacyl groups.
Properties
IUPAC Name |
1-benzyl-3-phenacylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15(14-9-5-2-6-10-14)12-20-17(23)16(22)19(18(20)24)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICGOOWJPWXFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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